molecular formula C8H14O2 B3133529 4-(1-Methylcyclopropyl)butanoic acid CAS No. 39223-32-0

4-(1-Methylcyclopropyl)butanoic acid

Cat. No. B3133529
CAS RN: 39223-32-0
M. Wt: 142.20 g/mol
InChI Key: UWANZNIJWFYBDY-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)butanoic acid, also known as MCPB, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It belongs to the class of phenoxyalkanoic acid herbicides and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D). MCPB has been used for over 50 years and is still widely used today due to its effectiveness and low cost.

Scientific Research Applications

Inhibition of Mycolic Acid Biosynthesis

4-(1-Methylcyclopropyl)butanoic acid and its derivatives have been studied for their ability to inhibit mycolic acid biosynthesis, an essential component in the cell wall of mycobacteria such as Mycobacterium tuberculosis. Methyl 4-(2-octadecylcyclopropen-1-yl)butanoate, a structural analogue of this compound, has been shown to effectively inhibit mycolic acid biosynthesis in a cell-wall preparation from Mycobacterium smegmatis (Wheeler et al., 1993). Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, also an inhibitor of mycolic acid synthesis, has been described (Besra et al., 1993).

Applications in Organic Chemistry and Biotechnology

In the field of organic chemistry, studies have explored the synthesis and reactions of various derivatives of this compound. For instance, the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate has been conducted for examining their potential as inhibitors in biological processes (Hartmann et al., 1994). Similarly, the utilization of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid for the optical gating of synthetic ion channels in nanofluidic devices has been demonstrated, showcasing its potential in the development of multifunctional devices for controlled release, sensing, and information processing (Ali et al., 2012).

Mechanism of Action

Target of Action

This compound is a derivative of butanoic acid, which is a short-chain fatty acid that plays a role in various metabolic processes . .

Mode of Action

The mode of action of 4-(1-Methylcyclopropyl)butanoic acid is also not clearly outlined in the literature. As a derivative of butanoic acid, it may share some of the interactions that butanoic acid has with its targets. Butanoic acid is known to be involved in various biochemical reactions, including the production of energy in cells . .

Biochemical Pathways

Butanoic acid, the parent compound, is involved in the butanoate metabolism pathway . .

properties

IUPAC Name

4-(1-methylcyclopropyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWANZNIJWFYBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654871
Record name 4-(1-Methylcyclopropyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39223-32-0
Record name 4-(1-Methylcyclopropyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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